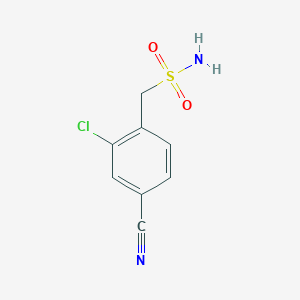

(2-Chloro-4-cyanophenyl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O2S |

|---|---|

Molecular Weight |

230.67 g/mol |

IUPAC Name |

(2-chloro-4-cyanophenyl)methanesulfonamide |

InChI |

InChI=1S/C8H7ClN2O2S/c9-8-3-6(4-10)1-2-7(8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) |

InChI Key |

GKLOZDRVFXAUNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Cyanophenyl Methanesulfonamide

Retrosynthetic Analysis of the (2-Chloro-4-cyanophenyl)methanesulfonamide Scaffold

A retrosynthetic analysis of this compound suggests a primary disconnection at the nitrogen-sulfur bond of the methanesulfonamide (B31651) group. This bond is typically formed in the forward synthesis through the reaction of an amine with a sulfonyl chloride. This disconnection leads to two key precursors: 4-amino-2-chlorobenzonitrile (B1265742) and methanesulfonyl chloride.

This retrosynthetic approach simplifies the synthesis to the formation of a key intermediate, 4-amino-2-chlorobenzonitrile, followed by a well-established sulfonylation reaction.

Development and Optimization of Synthetic Routes

The forward synthesis of this compound logically follows the pathways identified in the retrosynthetic analysis. The primary steps involve the preparation of the key aromatic amine intermediate followed by its reaction with methanesulfonyl chloride.

Exploration of Precursor Compounds and Starting Materials

The synthesis commences with a suitable starting material to produce the crucial intermediate, 4-amino-2-chlorobenzonitrile. A common and commercially viable starting material is 2-chloro-4-nitrobenzonitrile. The synthesis of this intermediate involves the reduction of the nitro group to an amine.

Several methods can be employed for this reduction:

Reduction with Stannous Chloride: A widely used method for the reduction of nitroarenes is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid. google.com This method is generally efficient and provides high yields of the corresponding aniline.

Reduction with Hydrazine (B178648) Hydrate: Another effective method involves the use of hydrazine monohydrate. prepchem.com This reaction is typically carried out by heating the nitro compound with hydrazine hydrate, often with a catalyst, to achieve the reduction.

The other key precursor, methanesulfonyl chloride, is a commercially available reagent.

The subsequent and final step is the N-methanesulfonylation of 4-amino-2-chlorobenzonitrile. This reaction involves the formation of the sulfonamide bond by reacting the amino group of the benzonitrile (B105546) derivative with methanesulfonyl chloride. wikipedia.org

Reaction Conditions and Parameter Optimization (e.g., Temperature, Solvents, Catalysts)

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.

Step 1: Synthesis of 4-amino-2-chlorobenzonitrile

| Parameter | Stannous Chloride Method | Hydrazine Hydrate Method |

| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | Hydrazine monohydrate |

| Solvent/Medium | Concentrated hydrochloric acid | - (Neat or with a co-solvent) |

| Temperature | Typically below 30°C (cooling may be required) | Initial heating to start the reaction, then reflux |

| Reaction Time | 2-3 hours | ~30 minutes after addition is complete |

| Work-up | Neutralization with a base (e.g., NaOH) followed by extraction | Pouring into ice water, filtration, and recrystallization |

| Yield | High (e.g., 96%) google.com | Good (e.g., 78%) prepchem.com |

Step 2: Synthesis of this compound

The reaction of 4-amino-2-chlorobenzonitrile with methanesulfonyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

| Parameter | Condition |

| Reagents | 4-amino-2-chlorobenzonitrile, Methanesulfonyl chloride |

| Base | Pyridine (B92270), Triethylamine (TEA), or an aqueous base like Na₂CO₃ |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, or water |

| Temperature | Often carried out at 0°C initially, then stirred at room temperature |

| Reaction Time | Typically several hours (e.g., 6 hours) |

| Work-up | Washing with acidic and basic aqueous solutions, drying, and solvent evaporation |

The choice of base and solvent can significantly impact the reaction's efficiency and ease of purification. For instance, using a polymer-supported pyridine can simplify the work-up process. cbijournal.com

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally friendly synthetic methods are of significant interest in chemical manufacturing. Several green chemistry principles can be applied to the synthesis of this compound.

For the sulfonylation step, traditional methods often use chlorinated solvents and organic bases. Greener alternatives include:

Solvent-free reactions: In some cases, the reaction between an amine and a sulfonyl chloride can be carried out under neat (solvent-free) conditions, particularly at room temperature, which significantly reduces solvent waste. tandfonline.comsemanticscholar.org

Water as a solvent: The use of water as a solvent for sulfonylation reactions, often with a base like sodium carbonate, presents a highly green alternative. tandfonline.com The product can often be isolated by simple filtration after acidification. tandfonline.com

Alternative Solvents: The use of more sustainable solvents like ethanol (B145695) or deep eutectic solvents (DESs) is being explored for sulfonamide synthesis. rsc.orgresearchgate.net

Catalytic Approaches: The development of catalytic methods, such as using nano-Ru/Fe₃O₄, for the direct coupling of sulfonamides and alcohols offers a novel and environmentally benign route, though this would require a different synthetic strategy. acs.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces several important considerations.

Heat Management: Sulfonation reactions can be exothermic. chemithon.com On a larger scale, efficient heat transfer is critical to maintain optimal reaction temperatures and prevent side reactions or runaway conditions. The choice of reactor and cooling systems is crucial.

Reagent Addition: The rate of addition of reactive reagents like methanesulfonyl chloride needs to be carefully controlled to manage the exotherm and ensure consistent product quality.

Mixing: Efficient agitation is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures, to achieve consistent reaction rates and yields.

Work-up and Purification: The work-up and purification procedures need to be scalable. Filtration, extraction, and crystallization methods must be adapted for larger volumes. The use of greener work-up procedures, such as crystallization from environmentally benign solvents, is preferable.

Safety: A thorough safety assessment is required for all stages of the process, considering the handling of corrosive and potentially toxic reagents like methanesulfonyl chloride and the management of exothermic reactions. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Cyanophenyl Methanesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

High-resolution NMR spectroscopy serves as a powerful tool for determining the precise molecular structure of (2-Chloro-4-cyanophenyl)methanesulfonamide by providing detailed information about the chemical environment of each nucleus and the connectivity between them.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the intricate network of covalent bonds, a suite of multidimensional NMR experiments is employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is utilized to identify proton-proton spin coupling networks. For this compound, this technique would reveal the correlations between adjacent aromatic protons on the phenyl ring, as well as any potential couplings involving the methylene (B1212753) and amine protons of the methanesulfonamide (B31651) group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the phenyl ring and the methylene group by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between the methanesulfonamide group and the 2-chloro-4-cyanophenyl ring. For instance, correlations would be expected between the methylene protons and the aromatic carbon atom at the point of attachment, as well as the carbon of the cyano group.

A representative table of expected NMR data is provided below. Please note that these are predicted values and actual experimental data may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CH₂ | ~4.5 | ~55 | C(aromatic-ipso), C=O |

| NH₂ | ~7.0 (broad) | - | CH₂ |

| Aromatic CH | 7.5 - 8.0 | 125 - 140 | Other aromatic C, CN |

| Aromatic C-Cl | - | ~135 | Aromatic CH |

| Aromatic C-CN | - | ~110 | Aromatic CH |

| CN | - | ~118 | Aromatic CH |

| Aromatic C-S | - | ~140 | CH₂, Aromatic CH |

Conformational Analysis via NMR Spectroscopic Parameters

The conformation of the methanesulfonamide group relative to the phenyl ring can be investigated using NMR. Parameters such as nuclear Overhauser effects (NOEs) observed in NOESY or ROESY experiments can provide through-space correlations between the methylene protons and the aromatic protons, offering insights into the preferred spatial arrangement of the molecule in solution. Additionally, variations in chemical shifts and coupling constants with changes in solvent or temperature can allude to dynamic conformational equilibria.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy provides a molecular fingerprint, allowing for the identification of functional groups and the study of non-covalent interactions.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: The FT-IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes. The cyano (C≡N) stretching frequency is typically observed in the range of 2220-2260 cm⁻¹. The sulfonamide group will show characteristic symmetric and asymmetric stretching vibrations for the S=O bonds around 1160 cm⁻¹ and 1350 cm⁻¹, respectively. The N-H stretching of the primary amine will appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Shifts in these vibrational frequencies, particularly those of the N-H and S=O groups, can indicate the presence and strength of intermolecular hydrogen bonding in the solid state.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Method |

| N-H Stretch (Amide) | 3200 - 3400 | FT-IR, Raman |

| C≡N Stretch (Nitrile) | 2220 - 2260 | FT-IR, Raman |

| S=O Asymmetric Stretch | ~1350 | FT-IR, Raman |

| S=O Symmetric Stretch | ~1160 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₇ClN₂O₂S), the expected exact mass can be calculated. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key feature in the mass spectrum, providing further confirmation of the molecular formula.

Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) can elucidate the structural components of the molecule. Common fragmentation pathways would likely involve the loss of SO₂, the cleavage of the C-S bond, and fragmentation of the aromatic ring.

| Ion | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | 231.0000 | Protonated molecular ion |

| [M+Na]⁺ | 252.9819 | Sodiated molecular ion |

| [M-SO₂]⁺ | 166.0274 | Loss of sulfur dioxide |

| [C₇H₄ClN]⁺ | 137.0032 | Fragment from cleavage of C-S bond |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and torsion angles.

The crystal structure of this compound would reveal the planarity of the phenyl ring and the geometry around the sulfur atom of the sulfonamide group. Of particular interest is the orientation of the methanesulfonamide group with respect to the aromatic ring.

Polymorphism and Crystal Engineering Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can exhibit distinct physical properties. A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) could reveal the existence of multiple polymorphic forms of this compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Bond Lengths (Å) | C-S, S=O, S-N, C≡N, C-Cl |

| Key Bond Angles (°) | O-S-O, C-S-N |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

| Supramolecular Motifs | Description of recurring patterns (e.g., chains, sheets) |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The primary hydrogen bonding motif observed in the crystal structure involves the sulfonamide group, which acts as a hydrogen bond donor through the amine protons (N-H) and a hydrogen bond acceptor via its oxygen atoms (S=O). The methanesulfonamide moiety, with its acidic proton and electronegative oxygen atoms, is a potent participant in such interactions.

Detailed crystallographic analysis would typically provide precise measurements of the geometry of these hydrogen bonds, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A) distances, and the donor-hydrogen-acceptor (D-H···A) angles. These parameters are essential for classifying the strength and nature of the hydrogen bonds. For instance, a shorter H···A distance and an angle closer to 180° generally indicate a stronger hydrogen bond.

In the hypothetical crystal packing of this compound, it is anticipated that the N-H group of one molecule would form a hydrogen bond with one of the sulfonyl oxygen atoms of an adjacent molecule. This would lead to the formation of chains or dimeric structures. The specific arrangement would be influenced by the steric and electronic effects of the chloro and cyano substituents on the phenyl ring.

Beyond hydrogen bonding, other non-covalent interactions are expected to play a role in the solid-state structure. The presence of a chlorine atom introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site, such as the cyano nitrogen or a sulfonyl oxygen of a neighboring molecule.

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could contribute to the stability of the crystal lattice. The geometry of such interactions (e.g., face-to-face or offset) would be determined by the electronic nature of the substituted phenyl ring. The electron-withdrawing cyano and chloro groups would influence the quadrupole moment of the aromatic ring, favoring specific stacking arrangements.

A complete and accurate depiction of these interactions, however, relies on experimentally determined crystal structure data. Without such data, the discussion remains a projection based on the known behavior of similar functional groups in other molecular crystals.

Table 1: Potential Hydrogen Bond Geometries in this compound (Hypothetical)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | O=S | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~160-175 |

| C(aromatic) | H | O=S | ~0.93 | ~2.3-2.6 | ~3.2-3.5 | ~140-160 |

| C(aromatic) | H | N≡C | ~0.93 | ~2.4-2.7 | ~3.3-3.6 | ~130-150 |

| C(methyl) | H | O=S | ~0.96 | ~2.5-2.8 | ~3.4-3.7 | ~130-150 |

Note: The data in this table is hypothetical and serves to illustrate the types of interactions that might be expected. Actual values would need to be determined through single-crystal X-ray diffraction analysis.

Table 2: Potential Other Non-Covalent Interactions in this compound (Hypothetical)

| Interaction Type | Participating Groups | Typical Distance (Å) |

| Halogen Bond | C-Cl ··· N≡C | ~3.0-3.5 |

| Halogen Bond | C-Cl ··· O=S | ~3.1-3.6 |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | ~3.3-3.8 (centroid-centroid) |

Computational Chemistry and Cheminformatics for 2 Chloro 4 Cyanophenyl Methanesulfonamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's stability, reactivity, and electronic properties. These methods, particularly DFT, are used to explore aspects like electron distribution and energy levels.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For (2-Chloro-4-cyanophenyl)methanesulfonamide, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been computationally determined or published. Such an analysis would be crucial for predicting its behavior in chemical reactions, identifying it as either an electron donor (nucleophile) or acceptor (electrophile).

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information helps predict how a molecule will interact with other molecules, including biological targets, through non-covalent interactions like hydrogen bonding. No MEP maps for this compound are available in the current body of scientific work.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, revealing its flexibility, stable conformations, and interactions with its environment, such as a solvent. This technique is essential for understanding how a molecule might change its shape to fit into a protein's active site and how its properties are influenced by being in a solution (solvation effects). There are currently no published MD simulation studies focused on this compound to describe its conformational landscape or behavior in different solvents.

Molecular Docking Studies for Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). It is a cornerstone of modern drug discovery for screening potential drug candidates and understanding their mechanism of action.

Binding Mode Prediction and Interaction Energy Analysis

Docking studies could predict how this compound might bind to a specific biological target. This analysis would yield a binding affinity score, which estimates the strength of the interaction, and would describe the specific pose or orientation the molecule adopts within the binding site. Such predictions are vital for assessing its potential as a therapeutic agent.

Identification of Key Amino Acid Residues for Interaction

Furthermore, a detailed docking analysis would identify the key amino acid residues within the target's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. This information is critical for explaining the basis of its biological activity and for guiding future efforts to optimize its structure for better efficacy.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (In Vitro Activity-Focused)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. In the context of analogues of this compound, these models are instrumental in predicting the in vitro activity of novel derivatives, thereby guiding the design and synthesis of more potent and selective compounds. The development of robust and predictive QSAR/QSPR models involves two critical stages: the calculation and selection of relevant molecular descriptors and the subsequent development and rigorous validation of the predictive model.

Descriptor Calculation and Selection

The foundation of any QSAR/QSPR model lies in the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule's physicochemical and structural features. For analogues of this compound, a diverse range of descriptors can be calculated to capture the nuances of their chemical makeup. These are broadly categorized as:

1D Descriptors: These are the most straightforward descriptors and include fundamental molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass a wide array of information, including topological indices (e.g., Balaban index, Wiener index), connectivity indices, and counts of specific structural fragments.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide insights into its spatial arrangement. Examples include molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These are crucial for understanding a molecule's behavior in a biological system and include parameters like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polarizability.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.

Once a large pool of descriptors is calculated, the next crucial step is to select a subset of the most relevant descriptors that have the strongest correlation with the biological activity of interest. This selection process is vital to avoid overfitting the model and to ensure its predictive power. Various statistical methods are employed for descriptor selection, including:

Correlation-based Feature Selection: This method identifies and removes descriptors that are highly correlated with each other, as they provide redundant information.

Stepwise Regression: This is an iterative method where descriptors are added or removed from the model one at a time based on their statistical significance.

Genetic Algorithms: Inspired by the process of natural selection, this method evolves a population of descriptor subsets to find the optimal combination that yields the best predictive model.

For a hypothetical series of this compound analogues with anticancer activity, a selection of calculated descriptors might look like the following:

| Compound ID | Molecular Weight (MW) | logP | Polar Surface Area (PSA) | Number of Rotatable Bonds (nRotB) |

| Analogue 1 | 250.7 | 2.5 | 75.3 | 3 |

| Analogue 2 | 264.7 | 2.8 | 75.3 | 4 |

| Analogue 3 | 278.7 | 3.1 | 75.3 | 5 |

| Analogue 4 | 292.8 | 3.4 | 75.3 | 6 |

| Analogue 5 | 268.3 | 2.6 | 84.5 | 3 |

| Analogue 6 | 282.3 | 2.9 | 84.5 | 4 |

| Analogue 7 | 296.4 | 3.2 | 84.5 | 5 |

| Analogue 8 | 310.4 | 3.5 | 84.5 | 6 |

Predictive Model Development and Validation

With a set of relevant descriptors in hand, a mathematical model can be developed to establish a quantitative relationship between these descriptors and the observed in vitro activity of the this compound analogues. Several statistical and machine learning techniques can be employed for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, where a linear equation is derived to predict the biological activity based on the selected descriptors.

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation among them.

Support Vector Machines (SVM): A powerful machine learning technique that can model non-linear relationships between descriptors and activity.

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain, capable of capturing highly intricate relationships in the data.

The development of a predictive model is an iterative process that requires rigorous validation to ensure its robustness and predictive accuracy. Validation is typically performed using both internal and external methods:

Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. A common technique is cross-validation , where the dataset is repeatedly partitioned into training and testing sets, and the model's predictive ability is averaged over all partitions. The leave-one-out (LOO) cross-validation is a widely used method. The quality of the model is often judged by the cross-validated correlation coefficient (q²).

External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds that were not used in its development (the external test set). The predictive ability is assessed by the predictive correlation coefficient (R²pred).

A robust QSAR model should have high values for both the correlation coefficient of the training set (R²) and the cross-validated correlation coefficient (q²), and the difference between these two values should be small to indicate the absence of overfitting. Furthermore, a high R²pred for an external test set provides strong evidence of the model's real-world predictive capability.

For a hypothetical QSAR study on a series of this compound analogues with inhibitory activity against a specific kinase, the results of model development and validation might be summarized as follows:

| Model Type | Descriptors Used | R² (Training Set) | q² (Cross-Validation) | R²pred (External Set) |

| MLR | MW, logP, PSA | 0.75 | 0.68 | 0.72 |

| PLS | Topological & 3D | 0.82 | 0.75 | 0.79 |

| SVM | All selected | 0.91 | 0.85 | 0.88 |

These statistical parameters indicate that the SVM model provides the most robust and predictive QSAR model for this particular set of analogues. Such a model can then be used to virtually screen large libraries of compounds to identify new potential candidates with high predicted activity, thus prioritizing synthetic efforts and accelerating the drug discovery process.

Mechanistic Biological Investigations of 2 Chloro 4 Cyanophenyl Methanesulfonamide in Vitro Studies Only

Enzyme Inhibition and Activation Kinetics (e.g., Carbonic Anhydrases, COX enzymes, or other relevant targets based on scaffold)

Sulfonamides are a prominent class of compounds known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, and anti-inflammatory properties. frontiersrj.com Their therapeutic effects are often mediated through the inhibition of specific enzymes.

Although specific IC50 or Ki values for (2-Chloro-4-cyanophenyl)methanesulfonamide are not readily found in published literature, studies on analogous compounds highlight the potential for enzyme inhibition. For instance, a structurally related compound, Ethyl 6-[N-(2-Chloro-4-cyanophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, has been investigated for its inhibitory effect on nitric oxide (NO) production. acs.org While the direct molecular target was not identified, this finding suggests an interaction with enzymes involved in the inflammatory signaling pathway. acs.org

Another study on a series of Naphtho[1,2-b] nih.govgoogle.comdiazepinedione-based antagonists for the P2X4 receptor included compounds with a 2-chloro-4-cyanophenyl sulfonamide moiety. These compounds demonstrated inhibitory activity in a Ca2+-flux assay, with pIC50 values indicating their potency as receptor antagonists. acs.org

| Compound | Target/Assay | IC50/pIC50 | Reference |

| Ethyl 6-[N-(2-Chloro-4-cyanophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate | NO Production Inhibition | Not specified | acs.org |

| Naphtho[1,2-b] nih.govgoogle.comdiazepinedione-based antagonists with 2-chloro-4-cyanophenyl sulfonamide | P2X4 Receptor (Ca2+-flux assay) | pIC50 values reported | acs.org |

It is important to note that these are related but distinct molecules, and their inhibitory activities may not be directly extrapolated to this compound.

Competitive Inhibition: The inhibitor, structurally resembling the substrate, competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme different from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Without specific kinetic studies on this compound, its precise inhibitory mechanism against any particular enzyme remains to be elucidated.

Receptor Binding Assays and Target Engagement Studies (In Vitro, Cellular)

The "2-chloro-4-cyanophenyl" moiety has been incorporated into various molecular scaffolds to investigate their receptor binding properties.

Compounds containing the 2-chloro-4-cyanophenyl group have been evaluated for their binding affinity to various receptors. For example, derivatives of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides were synthesized and evaluated as antagonists for the androgen receptor (AR). nih.gov These compounds exhibited potent antagonistic activities with IC50 values as low as 69 nM, suggesting a strong binding affinity to the AR. nih.gov

Cellular target engagement studies are crucial to confirm that a compound interacts with its intended target within a cellular context. While specific cellular target occupancy data for this compound is not available, the potent in vitro activity of related compounds, such as the androgen receptor antagonists mentioned above, implies effective target engagement in cellular models. nih.gov The development of such compounds often involves demonstrating their ability to inhibit signaling pathways downstream of the target receptor in cell-based assays.

Modulation of Cellular Pathways and Signaling Cascades (In Vitro, Mechanistic)

The structural components of this compound suggest its potential to modulate various cellular pathways. The sulfonamide group is a key feature in many inhibitors of signaling pathways, and the substituted phenyl ring can confer specificity and potency.

Compounds incorporating the "2-chloro-4-cyanophenyl" fragment have been investigated as modulators of different signaling pathways. For instance, certain compounds with this moiety have been explored as inhibitors of α4β7 integrin, a key protein in inflammatory processes. google.comgoogleapis.com Inhibition of this integrin can modulate lymphocyte trafficking and has therapeutic implications for inflammatory diseases. googleapis.com

Furthermore, some novel compounds containing the 2-chloro-4-cyanophenyl structure have been identified as activators of glutamate dehydrogenase, suggesting a role in metabolic regulation. google.com Additionally, this chemical group has been part of molecules designed as KEAP-1 modulators, which are involved in cellular defense against oxidative stress. googleapis.com

Analysis of Gene Expression or Protein Levels in Cell Lines

There is currently no published research available that analyzes the effects of this compound on gene expression or protein levels in any cell lines.

Investigation of Apoptotic or Cell Cycle Effects (mechanistic, not efficacy or toxicity)

No in vitro studies have been found that investigate the mechanistic effects of this compound on cellular apoptosis or the cell cycle.

Interaction with Model Biological Macromolecules (e.g., Proteins, DNA)

There is no available research detailing the interaction of this compound with model biological macromolecules such as proteins or DNA.

Structure Activity Relationship Sar and Derivatization Studies of 2 Chloro 4 Cyanophenyl Methanesulfonamide Analogues

Design and Synthesis of Structurally Modified Analogues

The generation of analogues of (2-Chloro-4-cyanophenyl)methanesulfonamide involves systematic chemical modifications to its core components. Synthetic strategies are often multi-step processes beginning with commercially available building blocks, such as substituted benzonitriles. google.com A common approach involves the reaction of an appropriate sulfonyl chloride with an amine, a staple in the synthesis of sulfonamide-based drugs. researchgate.net Advanced methods like palladium-catalyzed cross-coupling reactions or microwave-assisted synthesis can be employed to create diverse libraries of compounds efficiently. researchgate.netsemanticscholar.org

Modifications on the Chlorophenyl Moiety (e.g., Position, Nature of Halogen/Cyano Group)

The 2-chloro-4-cyanophenyl ring is a key recognition element, and its modification is a primary strategy for modulating biological activity. Research on related structures provides significant insights into the effects of these changes.

Position of Substituents : The relative positioning of the chloro and cyano groups is crucial. While the 2-chloro-4-cyano arrangement is a common starting point, relocating these groups can significantly impact activity. SAR studies on similar sulfonamides have shown that moving substituents from the para to ortho or meta positions can lead to inactive compounds, highlighting the spatial importance of these features for target binding. pharmacy180.com

Nature of Halogen : The identity of the halogen atom can influence both the electronic and steric profile of the molecule. In studies of related antagonists, increasing the size of the halogen at the 4-position (e.g., from chloro to bromo to iodo) led to improved receptor activity. nih.govresearchgate.net However, this trend is not universal and is target-dependent. Replacing the chlorine atom with other halogens like fluorine or bromine, or introducing multiple halogen atoms, are common derivatization tactics. nih.gov For instance, in a series of dual aromatase-sulfatase inhibitors, ortho-halogenated (F, Cl, Br) derivatives were synthesized to explore their impact on potency. nih.gov

Nature of the Cyano Group : The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. Replacing it with other electron-withdrawing groups like a nitro (NO₂) or trifluoromethyl (CF₃) group can help probe the electronic requirements for activity. nih.gov Conversely, substituting it with electron-donating groups, such as a methoxy (B1213986) (OCH₃) group, has been shown to cause a dramatic reduction in potency in some series of compounds. nih.govresearchgate.net

Alterations to the Methanesulfonamide (B31651) Group

The methanesulfonamide group (-SO₂NHCH₃) is a critical component, often involved in key hydrogen bonding interactions with biological targets. pharmacy180.com Its acidic N-H proton and the two sulfonyl oxygens act as hydrogen bond donors and acceptors, respectively.

Key modifications include:

N-Alkylation/Arylation : Replacing the methyl group with larger alkyl, aryl, or heterocyclic moieties can explore additional binding pockets and improve properties like lipophilicity.

Modification of the Sulfonamide Linker : The core -SO₂NH- linker can be altered. For example, creating "reverse amides" has been explored, though in some cases, this has led to a marked loss of activity. nih.govresearchgate.net

Bioisosteric Replacement : Replacing the sulfonamide group with bioisosteres such as a sulfinic acid (-SO₂H) can sometimes retain activity, whereas replacement with a sulfonic acid (-SO₃H) or carboxamide (-CONH) typically abolishes it. pharmacy180.com The ability to ionize is a key feature for the activity of many sulfonamides. nih.gov

Exploration of Linker Regions and Scaffold Variations

Connecting the this compound core to other chemical moieties or embedding it within a larger, more complex scaffold can lead to novel derivatives with enhanced or entirely new biological activities.

Linker Modifications : When the core scaffold is part of a larger molecule, the linker connecting the units can be modified. Studies on related dual-action inhibitors have shown that replacing a flexible methylene (B1212753) (-CH₂-) linker with a more rigid or electronically different linker, such as a difluoromethylene (-CF₂-), can significantly alter activity. nih.gov Extending the linker length, for example from a diphenylmethyl to a diphenylpropyl group, has also been shown to enhance activity in certain contexts. nih.gov

Scaffold Variations : A powerful strategy involves replacing the methanesulfonamide portion with a different heterocyclic scaffold while retaining the 2-chloro-4-cyanophenyl moiety. This approach leverages the recognition properties of the chlorocyanophenyl group to direct the new molecule to the target. Examples from related research include attaching the substituted phenyl ring to diverse scaffolds such as pyrazoles, triazines, or thiazolones, often resulting in potent anticancer agents. google.comrsc.orgrsc.org For instance, novel benzenesulfonamides have been synthesized incorporating 1,3,5-triazine (B166579) as a rigid cyclic linker, which demonstrated significant anticancer activity. nih.gov

Correlation of Structural Changes with In Vitro Biological Activities

The synthesis of diverse analogues allows for systematic evaluation of their biological effects, typically through in vitro assays that measure inhibition of a specific enzyme or cell growth (e.g., IC₅₀ or GI₅₀ values). By comparing the activity of structurally related compounds, a clear SAR can be established.

Identification of Pharmacophoric Elements

A pharmacophore is the specific three-dimensional arrangement of chemical features essential for molecular recognition and biological activity. dovepress.comnih.gov For analogues of this compound, the key pharmacophoric elements generally include:

An Aromatic/Hydrophobic Region : Provided by the chlorophenyl ring, which often engages in hydrophobic or π-stacking interactions within the target's binding site.

Hydrogen Bond Acceptors : The nitrogen of the cyano group and the two oxygen atoms of the sulfonamide group are key hydrogen bond acceptors.

A Hydrogen Bond Donor : The N-H group of the sulfonamide is a crucial hydrogen bond donor. The ability of this group to ionize is often critical for activity. nih.gov

Specific Steric and Electronic Features : The precise location of the chloro and cyano groups defines a specific electronic and steric pattern on the phenyl ring that is vital for selective binding.

The table below illustrates how modifications to related benzenesulfonamide (B165840) structures impact their anticancer activity against the MDA-MB-231 breast cancer cell line, providing insight into the pharmacophoric requirements. rsc.org

| Compound ID | R-Group on Thiazolone Ring | IC₅₀ (µM) vs. MDA-MB-231 |

| 4e | 4-Chlorophenyl | 3.58 |

| 4g | 4-Nitrophenyl | 5.54 |

| 4h | 3,4,5-Trimethoxyphenyl | 6.31 |

| Staurosporine | (Reference Drug) | 7.67 |

This data indicates that a substituted phenyl ring attached to the core scaffold is a favorable feature, with the 4-chlorophenyl derivative showing the highest potency in this series. rsc.org

Elucidation of Key Structural Features for Desired Activity

Through systematic derivatization, specific structural features that drive potency and selectivity can be identified.

Importance of the Sulfonamide Moiety : The sulfonamide group is a cornerstone of activity for many biological targets, including carbonic anhydrases, which are overexpressed in many tumors. rsc.orgijpsonline.com Its ability to bind to the zinc ion in the active site of these enzymes is a well-established mechanism of action. rsc.org

Impact of Scaffold and Linker Rigidity : Introducing rigid linkers, such as triazine rings, or incorporating the core structure into larger, more constrained systems can enhance binding affinity by reducing the entropic penalty upon binding. nih.gov In one series of TRPV1 antagonists, increasing the linker length between two phenyl rings from one to three carbons enhanced activity, demonstrating the importance of optimal spatial orientation of key pharmacophoric elements. nih.gov

The following table presents SAR data for dual aromatase and sulfatase inhibitors, highlighting how modifications to the linker and heterocyclic scaffold affect inhibitory potency. nih.gov

| Modification | Target | IC₅₀ (nM) |

| Parent Compound (Triazole) | Aromatase | 0.2 |

| Parent Compound (Triazole) | Steroid Sulfatase | 2.5 |

| Imidazole (B134444) Analogue | Aromatase | 0.028 (as parent phenol) |

| Imidazole Analogue | Steroid Sulfatase | 2.5 |

| Difluoromethylene Linker | Aromatase | Potency varies |

This data clearly shows that replacing the triazole group with an imidazole led to a significant increase in aromatase inhibition, while the activity against steroid sulfatase remained similar, indicating a key structural feature for selectivity and potency. nih.gov

Bioisosteric Replacement Strategies in Scaffold Optimization

In the rational design of analogues of this compound, bioisosteric replacement serves as a critical strategy to modulate potency, selectivity, and pharmacokinetic properties. This approach involves the substitution of specific functional groups—namely the methanesulfonamide, the cyano group, and the chloro substituent—with other groups that possess similar physicochemical properties, thereby retaining or improving the desired biological activity.

Cyano Group Replacement

The cyano group on the phenyl ring is a strong electron-withdrawing group and can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. Its replacement can significantly impact the electronic properties of the aromatic ring and its interaction with the target protein.

Research on dual aromatase-sulfatase inhibitors containing a 4-cyanophenyl group has demonstrated the critical role of the cyano moiety for potent inhibitory activity. In one study, replacement of the para-cyano group with a hydrogen atom resulted in a significant decrease in dual inhibitory activity, indicating the importance of this group for target engagement.

Further studies on androgen receptor (AR) antagonists with a 2-chloro-4-cyanophenyl scaffold have also shed light on the role of the cyano group. While direct replacement of the cyano group was not explored in detail in the provided literature, the scaffold itself was designed to position the cyano and chloro substituents in a manner that optimizes interactions within the ligand-binding pocket of the receptor.

Bioisosteric replacements for a cyano group can include other electron-withdrawing groups such as a nitro group or a trifluoromethyl group. Halogens, like fluorine or chlorine, can also be considered as bioisosteres for the cyano group, although they differ in their hydrogen bonding capabilities. The choice of replacement would be guided by the need to maintain or enhance the electronic and steric profile of the molecule for optimal target interaction.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Cyano | Nitro | Maintains strong electron-withdrawing character. |

| Cyano | Trifluoromethyl | Mimics steric and electronic properties. |

| Cyano | Halogens (F, Cl) | Offers alternative electronic and lipophilic properties. |

Chloro Substituent Replacement

The chloro substituent on the phenyl ring influences the compound's lipophilicity and can be involved in halogen bonding or van der Waals interactions with the target. Its position at the 2-position of the phenyl ring in this compound is crucial for defining the molecule's conformation and its fit within a binding pocket.

In the development of androgen receptor antagonists based on the 2-chloro-4-cyanophenyl scaffold, the presence and position of the chloro group were found to be important for potent antagonistic activity. While extensive SAR studies on the replacement of this specific chloro group are not detailed, the general principles of bioisosterism suggest several possible modifications.

A common bioisosteric replacement for a chloro group is a methyl group, which has a similar size. However, this substitution would alter the electronic properties of the ring, changing it from an electron-withdrawing to an electron-donating substituent. Other halogens, such as fluorine or bromine, can also be used as replacements to modulate the size, lipophilicity, and potential for halogen bonding. A trifluoromethyl group can also be considered a bioisostere for a chloro group, as it is also an electron-withdrawing group, albeit with a larger size.

The following table summarizes the potential bioisosteric replacements for the chloro substituent and the rationale behind these modifications.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Chloro | Methyl | Similar size, but alters electronic properties. |

| Chloro | Fluorine | Smaller size, higher electronegativity, potential for hydrogen bonding. |

| Chloro | Bromine | Larger size, increased lipophilicity, enhanced potential for halogen bonding. |

| Chloro | Trifluoromethyl | Maintains electron-withdrawing nature, larger steric footprint. |

Potential Applications of 2 Chloro 4 Cyanophenyl Methanesulfonamide in Advanced Chemical Research

Utility as a Synthetic Intermediate for Novel Chemical Entities

(2-Chloro-4-cyanophenyl)methanesulfonamide is a key synthetic intermediate, valued for its utility in constructing more complex molecules, particularly in the field of medicinal chemistry. The specific arrangement of its functional groups—a chloro atom, a cyano group, and a methanesulfonamide (B31651) moiety on an aromatic ring—provides multiple reaction sites for building novel chemical entities.

This compound is notably utilized as a precursor in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of investigational compounds that bind to androgen receptors but have a differential effect on various tissues, offering the potential for anabolic benefits in muscle and bone with fewer side effects than traditional anabolic steroids. The 2-chloro-4-cyanophenyl core is a common structural motif in several SARM candidates. The electron-withdrawing nature of the cyano and chloro groups is often crucial for the molecule's interaction with the androgen receptor. For instance, SARs studies on related aryl propionamide (B166681) scaffolds have demonstrated that the cyano moiety is essential for androgen receptor agonism. nih.gov

The chemical reactivity of its functional groups allows for diverse synthetic transformations:

The Cyano Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each providing a new handle for further molecular elaboration.

The Chloro Group: Can be displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups.

The Sulfonamide N-H: Can be deprotonated and subsequently alkylated or acylated to introduce new substituents.

This versatility makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Table 1: Synthetic Utility of the this compound Scaffold

| Functional Group | Potential Transformation | Resulting Functionality | Application in Synthesis |

| Cyano (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Linker for conjugation, salt formation |

| Reduction | Amine (-CH₂NH₂) | Introduction of basic centers, amide bond formation | |

| Chloro (-Cl) | Nucleophilic Substitution | Ethers, Amines, Thioethers | Modulation of electronic properties and solubility |

| Sulfonamide (-SO₂NHCH₃) | N-Alkylation/Acylation | Substituted Sulfonamide | Altering hydrogen bonding potential and lipophilicity |

Development as a Chemical Probe for Biological Systems (In Vitro)

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, thereby enabling the study of that target's function in a biological system. The this compound framework is a suitable candidate for development into chemical probes for in vitro studies. Its core structure can be systematically modified to investigate structure-activity relationships (SAR) and to optimize binding affinity and selectivity for a target of interest.

For example, in the development of antagonists for the vanilloid receptor TRPV1, SAR studies were conducted on a series of 2-(4-methylsulfonylaminophenyl) propanamides. researchgate.net This scaffold is closely related to this compound. By systematically replacing substituents on the phenyl ring, researchers can map the binding pocket of a target protein and identify key interactions that govern molecular recognition. The chloro and cyano groups on the target compound provide specific steric and electronic properties that can be compared against other analogues with different substituents (e.g., fluoro, bromo, methyl) to understand their contribution to biological activity.

The development of fluorescent or radiolabeled derivatives of this scaffold would also enable its use in binding assays and cellular imaging experiments to visualize the localization and dynamics of the target protein in vitro. Such probes are invaluable tools for target validation and for elucidating complex biological pathways. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Related TRPV1 Antagonists

| Compound | A-Region Substituent (position 3) | C-Region Substituent (position 4) | Binding Affinity Kᵢ (nM) |

| Analogue 1 | -H | -t-Butyl | 65.5 |

| Analogue 2 | -F | -t-Butyl | 10.7 |

| Analogue 3 | -F | -Cl | 100.2 |

| Analogue 4 | -F | -Br | 86.8 |

| Analogue 5 | -F | -I | 68.9 |

| Data adapted from a study on 2-(4-methylsulfonylaminophenyl) propanamide derivatives to illustrate the principles of SAR. researchgate.net |

Exploration in Materials Science or Supramolecular Chemistry

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov this compound possesses several functional groups capable of participating in predictable and directional non-covalent interactions, making it a compound of interest for materials science and supramolecular chemistry.

The key intermolecular interactions it can form include:

Hydrogen Bonding: The sulfonamide group contains an acidic N-H proton, which is a strong hydrogen-bond donor. The sulfonyl oxygen atoms and the nitrogen of the cyano group are effective hydrogen-bond acceptors. This donor-acceptor combination can lead to the formation of robust and predictable supramolecular synthons, such as the common R²₂(8) dimer motif seen in many sulfonamide crystal structures. nih.govresearchgate.netresearchgate.net

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the electron-withdrawing chloro and cyano groups, facilitates π-π stacking interactions with electron-rich aromatic systems.

Other Interactions: C-H···O, C-H···N, and C-H···π interactions are also known to play a significant role in the crystal packing of related cyanophenyl and sulfonamide-containing molecules. nih.goviucr.org

These properties make the compound a candidate for co-crystallization , a technique where an active pharmaceutical ingredient (API) is crystallized with a benign coformer to modify its physicochemical properties like solubility, stability, and melting point. rsc.orgnih.govrsc.org By selecting coformers with complementary hydrogen-bonding sites (e.g., pyridines, carboxylic acids, amides), it is possible to engineer novel solid forms with tailored properties. nih.govresearchgate.net

Table 3: Potential Supramolecular Synthons for this compound

| Synthon Type | Donor Group | Acceptor Group | Common Motif |

| Sulfonamide Dimer | Sulfonamide N-H | Sulfonyl O | R²₂(8) |

| Sulfonamide-Pyridine | Sulfonamide N-H | Pyridine (B92270) N | D |

| Sulfonamide-Nitrile | Sulfonamide N-H | Cyano N | D |

| C-H···O Interaction | Aromatic C-H | Sulfonyl O | - |

| π-π Stacking | Aromatic Ring | Aromatic Ring | - |

Contribution to Fundamental Understanding of Sulfonamide Chemistry and Reactivity

The study of this compound contributes to the fundamental understanding of physical organic chemistry, particularly the chemistry of the sulfonamide functional group. wikipedia.org Sulfonamides are a cornerstone in medicinal chemistry, and understanding how their properties are modulated by substituents is crucial for rational drug design. nih.gov

The two electron-withdrawing groups (EWG) on the phenyl ring, chlorine and cyano, have a profound impact on the molecule's electronic structure and reactivity:

Increased Acidity: EWGs increase the acidity of the sulfonamide N-H proton by stabilizing the resulting conjugate base (the sulfonamidate anion) through induction and resonance. A more acidic N-H proton is a stronger hydrogen-bond donor, which influences its interactions in both biological and materials science contexts. Studies have shown that the pKa of the sulfonamide proton is highly sensitive to the electronic nature of substituents on the attached aryl ring. nih.govresearchgate.netrsc.org

Aromatic Ring Reactivity: The EWGs deactivate the phenyl ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution. This predictable reactivity is fundamental to its use as a synthetic intermediate.

By quantifying these effects through experimental measurements (e.g., pKa determination) and computational modeling, compounds like this compound serve as excellent models for advancing our understanding of structure-property relationships in complex organic molecules.

Table 4: Estimated pKa Values of Substituted Sulfonamides

| Compound | Substituent(s) on Phenyl Ring | Estimated Aqueous pKa | Effect of Substituent(s) |

| Benzenesulfonamide (B165840) | None | ~10.0 | Baseline |

| 4-Nitrobenzenesulfonamide | 4-NO₂ (Strong EWG) | ~8.5 | Increased Acidity |

| 4-Methylbenzenesulfonamide | 4-CH₃ (Weak EDG) | ~10.5 | Decreased Acidity |

| This compound | 2-Cl, 4-CN (EWGs) | < 8.5 (Predicted) | Significantly Increased Acidity |

| EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. pKa values are approximate and serve for comparative purposes. |

Future Research Directions and Unaddressed Questions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. scifiniti.comnih.gov For (2-Chloro-4-cyanophenyl)methanesulfonamide, these computational tools can be leveraged to accelerate the design of new analogues with improved potency and selectivity. AI algorithms can analyze vast datasets to identify structure-activity relationships (SAR), predicting how modifications to the chemical structure will affect its biological activity. nih.gov

Machine learning models can be trained on existing data from similar compounds to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. This predictive modeling can help prioritize the synthesis of compounds with the most promising profiles, thereby reducing the time and cost of preclinical development. For instance, generative models could propose novel molecular structures based on the this compound core that are optimized for specific biological targets.

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Potential Outcome |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity for novel analogues. |

| ADMET Prediction | Predictive toxicology and pharmacokinetic models | Early identification of compounds with favorable safety and metabolic profiles. |

| Target Identification | In silico target prediction algorithms | Identification of potential biological targets for the compound and its derivatives. |

| De Novo Design | Generative Adversarial Networks (GANs) | Design of novel molecules with desired properties based on the core scaffold. |

Advanced Mechanistic Studies using High-Throughput Screening and Omics Technologies

To fully understand the therapeutic potential of this compound, detailed mechanistic studies are essential. High-throughput screening (HTS) can be employed to rapidly test the compound and its derivatives against a wide array of biological targets, such as enzymes and receptors. This can help to identify its primary mode of action and any potential off-target effects.

Furthermore, "omics" technologies, including genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. For example, treating cancer cell lines with this compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the signaling pathways it modulates. This information is crucial for understanding its mechanism of action and for identifying biomarkers that could predict patient response in future clinical studies.

Exploration of Novel Synthetic Methodologies for Diversification

The development of novel synthetic methods is key to creating a diverse library of analogues based on the this compound scaffold. Modern synthetic chemistry offers a range of techniques for efficient and regioselective functionalization. mdpi.com Exploring new synthetic routes can lead to the creation of compounds with unique chemical and biological properties that may not be accessible through traditional methods. nih.gov

For instance, late-stage functionalization techniques could be used to introduce a variety of chemical groups into the core structure, allowing for a rapid exploration of the chemical space around the lead compound. The development of more efficient and scalable synthetic routes will also be important for the future production of any promising drug candidates.

Development of this compound as a Reference Compound in Specific Assays

Once the biological activity and mechanism of action of this compound are well-characterized, it could serve as a valuable research tool. If it is found to be a potent and selective inhibitor of a particular enzyme or receptor, it could be used as a reference compound in biochemical and cellular assays.

As a reference standard, it would be useful for validating new assays, for screening other compounds for similar activity, and for studying the function of its biological target. This would contribute to the broader scientific understanding of the biological pathways it affects and could facilitate the discovery of other novel therapeutic agents.

Collaborative Research Opportunities Across Disciplines

The comprehensive investigation of this compound will require a multidisciplinary approach. Collaborations between medicinal chemists, computational scientists, biologists, and pharmacologists will be essential to fully explore its potential.

Chemists can focus on the synthesis of new analogues, while computational scientists can use AI and ML to guide the design process. scifiniti.comnih.gov Biologists can then perform the in vitro and in vivo testing to evaluate the activity and mechanism of these new compounds. Such collaborative efforts can accelerate the research and development process and increase the chances of translating a promising compound into a clinically useful therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.